1-Chloro-3,3-dimethylpentane

Vue d'ensemble

Description

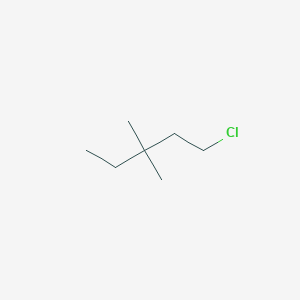

1-Chloro-3,3-dimethylpentane is an organic compound with the molecular formula C7H15Cl It is a chlorinated alkane, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to the first carbon of a 3,3-dimethylpentane structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-dimethylpentane can be synthesized through the chlorination of 3,3-dimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:

Temperature: Room temperature or slightly elevated temperatures.

Catalyst: Ultraviolet light or radical initiators like benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chlorination Reactors: Specialized reactors designed to handle chlorine gas safely.

Continuous Flow Systems: To ensure efficient and controlled chlorination.

Purification Steps: Distillation or other separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3,3-dimethylpentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions (SN1 and SN2): The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).

Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 3,3-dimethyl-1-pentene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH3) in polar solvents.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Substitution Products: Alcohols, ethers, nitriles, etc.

Elimination Products: Alkenes, such as 3,3-dimethyl-1-pentene.

Applications De Recherche Scientifique

Reaction Mechanisms

The compound primarily participates in two types of reactions:

- Nucleophilic Substitution Reactions (SN1 and SN2) : The chlorine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

- Elimination Reactions (E1 and E2) : It can undergo dehydrohalogenation to form alkenes like 3,3-dimethyl-1-pentene.

Organic Synthesis

1-Chloro-3,3-dimethylpentane is widely used as a starting material for synthesizing more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and elimination reactions.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential interactions with biological molecules. Its structure allows for studies related to drug metabolism and the development of new therapeutic agents.

Industrial Applications

The compound is utilized in the production of specialty chemicals and serves as an intermediate in organic synthesis processes. It is particularly valuable in producing fungicidal and antifungal compounds due to its chemical stability and reactivity.

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics make it suitable for isolating impurities during preparative separations in pharmacokinetics studies.

Environmental Research

Recent studies have explored the potential of chlorinated compounds like this compound as environmentally friendly solvents and refrigerants due to their low global warming potential compared to traditional halogenated compounds .

Case Study 1: Synthesis of Antifungal Compounds

A study highlighted the synthesis of 5-substituted derivatives of this compound as intermediates for antifungal agents. The process demonstrated high selectivity and yield under mild reaction conditions, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Analytical Method Development

Research involving HPLC methods for analyzing this compound focused on optimizing mobile phase conditions for effective separation. The study found that using acetonitrile-water mixtures significantly improved resolution and detection limits for pharmacokinetic studies .

Mécanisme D'action

The mechanism of action of 1-chloro-3,3-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

- 1-Chloro-2,2-dimethylpentane

- 1-Chloro-3,5-dimethylhexane

- 1-Chloro-3,3-dimethylbutane

Comparison: 1-Chloro-3,3-dimethylpentane is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reaction rates and selectivity in nucleophilic substitution and elimination reactions due to steric and electronic effects.

Activité Biologique

1-Chloro-3,3-dimethylpentane, also known as neohexyl chloride, is a chlorinated organic compound with the molecular formula and a molecular weight of approximately 120.62 g/mol. It is primarily recognized as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its interactions with biological systems, toxicity, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 120.62 g/mol |

| Boiling Point | 116°C to 118°C |

| Flash Point | 7°C (44°F) |

| Density | 0.867 g/cm³ |

| Solubility | Not miscible in water |

Biological Activity

Toxicological Profile

this compound exhibits moderate toxicity. Studies indicate that exposure can lead to respiratory irritation and central nervous system effects. The compound is classified as a potential irritant to skin and eyes, necessitating caution during handling.

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction may disrupt membrane integrity, leading to altered cellular functions. Research has shown that alkyl halides can act as electrophiles, participating in nucleophilic substitution reactions that can modify biomolecules such as proteins and nucleic acids.

Case Studies

-

Neurotoxicity Assessment

A study conducted on the neurotoxic effects of various chlorinated hydrocarbons, including this compound, demonstrated significant neurobehavioral changes in exposed animal models. The results indicated alterations in locomotor activity and cognitive functions, suggesting a potential neurotoxic risk associated with this compound. -

Environmental Impact

Research has highlighted the persistence of chlorinated compounds in the environment and their potential bioaccumulation in aquatic organisms. A study examining the effects of this compound on aquatic life found that exposure led to reduced growth rates and reproductive success in fish species.

Applications in Research and Industry

This compound serves as a useful reagent in organic synthesis, particularly in the preparation of complex organic molecules. Its role as an intermediate in pharmaceutical synthesis is noteworthy due to its ability to introduce chlorinated functional groups into target compounds.

Propriétés

IUPAC Name |

1-chloro-3,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSWEMWOYMXOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600997 | |

| Record name | 1-Chloro-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34887-09-7 | |

| Record name | 1-Chloro-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.